4-(3-Methoxyphenyl)butan-2-amine, also known as N-[(3-methoxyphenyl)methyl]butan-2-amine, is a psychoactive compound classified within the amphetamine family. This compound has garnered interest due to its stimulant properties and potential effects on the central nervous system. Its unique structure, which includes a methoxy group on the phenyl ring, differentiates it from other amphetamines and may influence its pharmacological profile and metabolic pathways.
The synthesis of 4-(3-Methoxyphenyl)butan-2-amine typically involves a nucleophilic substitution reaction. The primary method includes:
The synthesis can be summarized in the following reaction scheme:
The molecular formula for 4-(3-Methoxyphenyl)butan-2-amine is , with a molecular weight of 193.28 g/mol. Its structural features include:
InChI=1S/C12H19NO/c1-4-10(2)13-9-11-6-5-7-12(8-11)14-3/h5-8,10,13H,4,9H2,1-3H3CCC(C)NCC1=CC(=CC=C1)OCThese representations provide insight into the compound's connectivity and functional groups.
The presence of the methoxy group at the para position of the phenyl ring enhances electron density, potentially affecting its biological activity and interactions with neurotransmitter systems.
4-(3-Methoxyphenyl)butan-2-amine can undergo various chemical reactions typical of amines and phenolic compounds:
The reactivity of this compound is influenced by its functional groups, particularly the amine and methoxy groups, which can participate in hydrogen bonding and other intermolecular interactions.
The mechanism of action for 4-(3-Methoxyphenyl)butan-2-amine primarily involves its interaction with neurotransmitter systems in the brain:
Research indicates that compounds with similar structures often exhibit significant interactions with dopamine transporters, enhancing neurotransmitter availability in synaptic clefts.
4-(3-Methoxyphenyl)butan-2-amine is expected to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic aromatic structure.
Key chemical properties include:
These properties are crucial for understanding its behavior in various chemical environments and potential applications in research.
4-(3-Methoxyphenyl)butan-2-amine has potential applications in several areas:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8